molecular formula C17H19N5 B10834667 4-Anilino-2-(cyclohexylamino)pyrimidine-5-carbonitrile

4-Anilino-2-(cyclohexylamino)pyrimidine-5-carbonitrile

Cat. No.: B10834667
M. Wt: 293.4 g/mol
InChI Key: HKWATPBSDKRVFA-UHFFFAOYSA-N
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Description

PMID25991433-Compound-H1: is a small molecular drug with a molecular weight of 293.4. It is known for its ability to inhibit specific protein kinases, making it a valuable compound in various therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PMID25991433-Compound-H1 involves multiple steps, including the formation of key intermediates and the final coupling reactionsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods: In industrial settings, the production of PMID25991433-Compound-H1 is scaled up using optimized synthetic routes. The process involves large-scale reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: PMID25991433-Compound-H1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

Mechanism of Action

PMID25991433-Compound-H1 exerts its effects by inhibiting specific protein kinases involved in cellular signaling pathways. The compound binds to the active site of the kinase, preventing its activation and subsequent phosphorylation of target proteins. This inhibition disrupts key signaling pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: PMID25991433-Compound-H1 is unique due to its specific inhibition of certain protein kinases, which sets it apart from other similar compounds. Its molecular structure and binding affinity contribute to its distinct pharmacological profile .

Properties

Molecular Formula

C17H19N5

Molecular Weight

293.4 g/mol

IUPAC Name

4-anilino-2-(cyclohexylamino)pyrimidine-5-carbonitrile

InChI

InChI=1S/C17H19N5/c18-11-13-12-19-17(21-15-9-5-2-6-10-15)22-16(13)20-14-7-3-1-4-8-14/h1,3-4,7-8,12,15H,2,5-6,9-10H2,(H2,19,20,21,22)

InChI Key

HKWATPBSDKRVFA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NC=C(C(=N2)NC3=CC=CC=C3)C#N

Origin of Product

United States

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